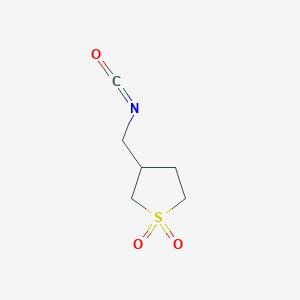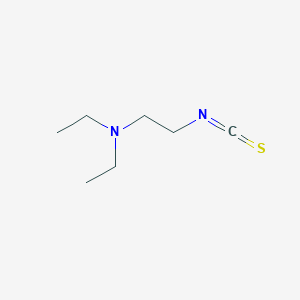
1-methyl-1H-imidazole-5-carboxylic acid
Vue d'ensemble
Description
1-Methyl-1H-imidazole-5-carboxylic acid is a derivative of imidazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidase .Molecular Structure Analysis
The molecular formula of this compound is C5H6N2O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Compound 4 was obtained using a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate (4a) by (bromomethyl)benzene in DMF at room temperature under basic conditions and subsequent hydrolysis of esters .Physical and Chemical Properties Analysis
This compound has a molecular weight of 126.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 126.042927438 g/mol .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonists
Research indicates that certain imidazole-5-carboxylic acids, closely related to 1-methyl-1H-imidazole-5-carboxylic acid, demonstrate strong binding affinity to the angiotensin II (AII) receptor. These compounds, particularly 4-(1-hydroxyalkyl)-imidazole derivatives, effectively inhibit the AII-induced pressor response, indicating potential applications in hypertension treatment (Yanagisawa et al., 1996).
Structural Chemistry and Crystallization
The study of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a variant of this compound, reveals insights into its structural chemistry. It crystallizes as a dihydrate, forming a flat molecule that links into a three-dimensional network through hydrogen bonding (Wu et al., 2005).
Alkylation Reactions
The alkylation of imidazole-4(5)-carboxylic acid derivatives, including those similar to this compound, has been studied, revealing that these reactions yield various isomers and derivatives. Such studies contribute to the understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Dumpis et al., 2003).
β-Glucuronidase Inhibitory Activity
Imidazole derivatives, related to this compound, have been evaluated for β-glucuronidase inhibitory activity. These studies suggest potential applications in the development of new drugs targeting specific enzymatic pathways (Salar et al., 2017).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s worth noting that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Safety and Hazards
Orientations Futures
In the adrenocortex, 11β-hydroxylase is a key enzyme in the biosynthesis of cortisol and aldosterone. This enzyme can be overexpressed in adrenocortical carcinomas, which secrete excessive amounts of catecholamines and cortical hormone . This suggests potential future directions for research into the role of 1-methyl-1H-imidazole-5-carboxylic acid in these processes.
Propriétés
IUPAC Name |
3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVTDUVXFSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378506 | |
| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41806-40-0 | |
| Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of functionalizing 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position?
A1: Functionalization at the C-2 position of this compound allows for the introduction of various substituents. This is significant because it enables the synthesis of a diverse library of compounds with potentially different biological activities and physicochemical properties. By modifying the substituent at the C-2 position, researchers can explore structure-activity relationships and potentially identify compounds with improved potency, selectivity, or other desirable characteristics. [, ]
Q2: What are the key synthetic methods employed in the functionalization of this compound at the C-2 position?
A2: The research highlights two primary methods for functionalizing this compound at the C-2 position:
- Bromine-lithium exchange: This method utilizes t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a starting material. The bromine atom at the C-2 position is selectively replaced with lithium, generating a reactive intermediate that can be subsequently reacted with various electrophiles to introduce desired substituents. []
- Palladium-catalyzed coupling: This approach leverages palladium catalysts to facilitate the coupling of the C-2 position with a variety of coupling partners, including organoboron reagents (Suzuki-Miyaura coupling), organotin reagents (Stille coupling), and others. This method offers a versatile route for introducing diverse substituents with high efficiency and selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)







